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Compound of Interest

Compound Name: BMS-466442

Cat. No.: B15606448 Get Quote

BMS-466442 is a highly potent and selective inhibitor of the Alanine-Serine-Cysteine

Transporter 1 (asc-1), also known as SLC7A10. This guide provides a comparative overview of

its cross-reactivity with other transporters, based on available in vitro data.

BMS-466442 demonstrates significant selectivity for the asc-1 transporter, with reported IC50

values in the low nanomolar range. In contrast, its activity against a panel of other transporters

is markedly lower, indicating a favorable selectivity profile.

Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of BMS-466442 against various

transporters. Data is compiled from in vitro studies, primarily from research published in the

Journal of Neurochemistry[1][2].

Transporter Target Common Name IC50 (nM)
Fold Selectivity vs.
asc-1 (approx.)

SLC7A10 asc-1 19.7 - 37 -

SLC7A8 LAT-2 >10,000 >1000-fold

SLC1A5 ASCT-2 >10,000 >1000-fold

Other Transporters* - >10,000 >270-fold
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*BMS-466442 was screened against a panel of over 40 other transporters and showed IC50

values greater than 10 µM for all of them[3]. The specific transporters in this panel are not

publicly available in the primary literature.

Experimental Protocols
The determination of the inhibitory activity of BMS-466442 against various transporters typically

involves in vitro cell-based assays. Below is a generalized experimental protocol based on

commonly used methodologies for transporter inhibition studies.

Cell-Based Transporter Inhibition Assay (HEK293 Cells)
This protocol describes the measurement of inhibitory activity of a test compound against a

specific transporter expressed in a human embryonic kidney (HEK293) cell line.

1. Cell Culture and Plating:

HEK293 cells stably expressing the transporter of interest (e.g., asc-1, LAT-2, ASCT-2) are

cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and

form a monolayer overnight.

2. Assay Procedure:

On the day of the assay, the cell culture medium is removed, and the cells are washed with a

pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

A solution containing a range of concentrations of the test compound (BMS-466442) is

prepared in the assay buffer.

The cells are pre-incubated with the test compound solutions for a specified period (e.g., 10-

30 minutes) at 37°C.

Following pre-incubation, a solution containing a radiolabeled substrate specific for the

transporter of interest (e.g., [3H]D-serine for asc-1) is added to each well. The final

concentration of the substrate is typically near its Michaelis-Menten constant (Km) value for

the transporter.
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The incubation with the substrate is carried out for a short, defined period (e.g., 1-10

minutes) at 37°C to ensure initial rates of transport are measured.

3. Termination and Lysis:

The uptake of the radiolabeled substrate is terminated by rapidly washing the cells with ice-

cold assay buffer.

The cells are then lysed using a suitable lysis buffer (e.g., 0.1 N NaOH or a buffer containing

a non-ionic detergent).

4. Quantification and Data Analysis:

The amount of radioactivity in the cell lysate, which corresponds to the amount of substrate

transported into the cells, is measured using a scintillation counter.

The percentage of inhibition at each concentration of the test compound is calculated relative

to the control (vehicle-treated) cells.

The IC50 value, the concentration of the test compound that inhibits 50% of the transporter

activity, is determined by fitting the concentration-response data to a four-parameter logistic

equation using appropriate software.

Experimental Workflow Diagram
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Caption: Workflow for a cell-based transporter inhibition assay.
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Signaling Pathway Diagram
BMS-466442 acts as a direct inhibitor of the asc-1 transporter, thereby blocking the transport of

its substrates. This is a direct interaction and does not involve a complex signaling pathway.
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Caption: Inhibition of asc-1 transporter by BMS-466442.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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